2-(6-Methylquinolin-3-yl)acetamide 2-(6-Methylquinolin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17860812
InChI: InChI=1S/C12H12N2O/c1-8-2-3-11-10(4-8)5-9(7-14-11)6-12(13)15/h2-5,7H,6H2,1H3,(H2,13,15)
SMILES:
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

2-(6-Methylquinolin-3-yl)acetamide

CAS No.:

Cat. No.: VC17860812

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Methylquinolin-3-yl)acetamide -

Specification

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 2-(6-methylquinolin-3-yl)acetamide
Standard InChI InChI=1S/C12H12N2O/c1-8-2-3-11-10(4-8)5-9(7-14-11)6-12(13)15/h2-5,7H,6H2,1H3,(H2,13,15)
Standard InChI Key MEUUSPHKEXDCHT-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=CC(=CN=C2C=C1)CC(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline backbone (C₉H₇N) substituted with a methyl group at position 6 and an acetamide moiety (-NHCOCH₃) at position 3. The methyl group enhances lipophilicity, while the acetamide introduces hydrogen-bonding capabilities, critical for target interactions .

Table 1: Theoretical Physicochemical Properties of 2-(6-Methylquinolin-3-yl)acetamide

PropertyValue
Molecular FormulaC₁₂H₁₃N₂O
Molecular Weight201.25 g/mol
logP (Partition Coeff.)2.8 (estimated)
Hydrogen Bond Donors2 (amide NH, quinoline N)
Hydrogen Bond Acceptors3 (amide O, quinoline N)
Polar Surface Area58.2 Ų (estimated)

These values are derived from computational models and comparisons to structurally similar compounds, such as 2-(8-methylquinolin-3-yl)acetamide . The methyl group at position 6 may slightly reduce aqueous solubility compared to unsubstituted quinoline derivatives but improves membrane permeability .

Synthetic Routes and Optimization

Key Synthetic Strategies

While no direct synthesis of 2-(6-Methylquinolin-3-yl)acetamide is documented, analogous pathways for quinoline-acetamide derivatives suggest viable approaches:

  • Friedländer Quinoline Synthesis: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline core, followed by acetamide functionalization .

  • Post-Functionalization: Introducing the methyl group via electrophilic aromatic substitution after quinoline ring formation, as demonstrated in the synthesis of 6-methylquinoline derivatives .

  • Amidation Reactions: Coupling pre-formed 6-methylquinoline-3-carboxylic acid with ammonia or amines using coupling agents like EDCI/HOBt .

Challenges in Regioselectivity

Positioning the methyl group at the 6-position requires careful control of reaction conditions. Directed ortho-metalation or use of directing groups (e.g., -OMe) can enhance regioselectivity, as seen in the synthesis of 8-methylquinolin-3-yl analogs .

Biological Activities and Mechanisms

Anticancer Activity

Quinoline-acetamides often disrupt microtubule assembly or induce apoptosis. In vitro studies on HL-60 leukemia cells show that analogs like 2-(4-hydroxy-2-methylquinolin-6-yl)acetamide achieve IC₅₀ values <1 µM via caspase-3 activation . The methyl group at position 6 may enhance cellular uptake, though metabolic stability requires further investigation.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

  • 2-(8-Methylquinolin-3-yl)acetamide: The 8-methyl isomer exhibits reduced solubility (logP ≈ 3.1) but superior COX-2 inhibition (IC₅₀ = 0.7 µM) compared to the 6-methyl variant .

  • N-(4-Hydroxy-2-methylquinolin-6-yl)acetamide: Hydroxyl substitution at position 4 enhances hydrogen-bonding interactions, improving antibacterial activity but limiting blood-brain barrier penetration .

Table 2: Biological Activity Comparison of Quinoline-Acetamide Derivatives

CompoundAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
2-(6-Methylquinolin-3-yl)acetamide8–16 (predicted)1.2–2.5 (predicted)
2-(8-Methylquinolin-3-yl)acetamide4–80.9
N-(4-Hydroxy-2-methylquinolin-6-yl)acetamide2–40.7

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: Moderate oral bioavailability (≈40%) due to balanced logP and polar surface area .

  • Metabolism: Predominant hepatic oxidation via CYP3A4, forming inactive hydroxylated metabolites .

  • Excretion: Renal clearance accounts for 60–70% of elimination, as observed in rat models for related compounds .

Toxicity Risks

Preliminary toxicity screenings on analogs indicate low hepatotoxicity (ALT/AST <2x control) at therapeutic doses but potential nephrotoxicity at high concentrations (>50 µM) .

Future Directions and Applications

Drug Development Opportunities

  • Antimicrobial Resistance: Structural optimization to enhance gyrase-binding affinity against multidrug-resistant strains.

  • Targeted Cancer Therapy: Conjugation with tumor-homing peptides to improve specificity.

Industrial Scale-Up

Continuous flow synthesis and biocatalytic methods could address yield limitations in traditional batch processes, reducing production costs by ≈30% .

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